2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a piperazine ring substituted with a phenylethyl group and a pyrimidine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Phenylethyl Group: The phenylethyl group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine or pyrimidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and trifluoromethylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Neuroprotection: It has shown promise as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Pharmacology: The compound is studied for its interactions with various receptors and enzymes, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer’s disease.
Neuroprotection: It exerts neuroprotective effects by inhibiting endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway.
Comparison with Similar Compounds
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also acts as an acetylcholinesterase inhibitor but has different substituents on the pyrimidine ring.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds are ligands for alpha1-adrenergic receptors and have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4/c18-17(19,20)15-6-8-21-16(22-15)24-12-10-23(11-13-24)9-7-14-4-2-1-3-5-14/h1-6,8H,7,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMAIWHJFWPOLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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